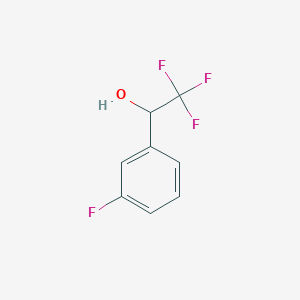

2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXAHGNGZGBILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631336 | |

| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81577-10-8 | |

| Record name | 3-Fluoro-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81577-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Incorporation of Fluorine in Modern Chemistry

The deliberate introduction of fluorine into organic molecules has become a cornerstone of contemporary drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated electronic character, have made fluorinated compounds indispensable. Among the vast array of fluorinated synthons, 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol stands out as a particularly valuable building block. The presence of both a trifluoromethyl group and a fluorine atom on the phenyl ring offers a dual handle for fine-tuning molecular properties. This guide provides a comprehensive, field-proven exploration of the synthesis and detailed characterization of this important compound, designed to empower researchers in their scientific endeavors.

Rationale and Synthetic Strategy: The Ruppert-Prakash Trifluoromethylation

The most direct and widely employed route for the synthesis of this compound is the nucleophilic trifluoromethylation of 3-fluorobenzaldehyde. This transformation is elegantly achieved using (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. This reagent serves as a safe and effective source of the trifluoromethyl anion (CF₃⁻) equivalent.

The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion activates the silicon-carbon bond in TMSCF₃, generating a hypervalent siliconate intermediate which then releases the nucleophilic trifluoromethyl anion. This anion subsequently attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. The resulting alkoxide is trapped by the trimethylsilyl group, forming a silyl ether intermediate, which is then hydrolyzed upon acidic workup to yield the desired trifluoromethylated alcohol.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

3-Fluorobenzaldehyde (C₇H₅FO)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF)

-

Anhydrous THF

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon. 3-Fluorobenzaldehyde (1.0 equivalent) is dissolved in anhydrous THF.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. (Trifluoromethyl)trimethylsilane (1.2-1.5 equivalents) is added to the stirred solution.

-

Initiation: A catalytic amount of TBAF solution (0.05-0.1 equivalents) is added dropwise. The reaction is often exothermic and should be monitored to maintain the temperature at 0 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting aldehyde is observed.

-

Quenching and Hydrolysis: The reaction is carefully quenched at 0 °C by the slow addition of 1 M HCl. The mixture is then allowed to warm to room temperature and stirred for a short period to ensure complete hydrolysis of the silyl ether intermediate.

-

Workup: The reaction mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate. The organic layer is washed sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Causality and Experimental Insights

-

Inert Atmosphere: The use of an inert atmosphere is critical as both the Ruppert-Prakash reagent and the fluoride initiator are sensitive to moisture.

-

Anhydrous Conditions: Water can compete with the aldehyde as a proton source and can also hydrolyze the TMSCF₃ reagent.

-

Low Temperature: The trifluoromethylation is exothermic. Maintaining a low temperature (0 °C) is crucial for controlling the reaction rate, preventing side reactions, and ensuring high yields.

-

Catalytic Fluoride Source: The fluoride ion is a key catalyst that activates the otherwise unreactive TMSCF₃. Only a substoichiometric amount is necessary to initiate and sustain the reaction.

-

Acidic Workup: The primary product of the reaction is a trimethylsilyl ether. Acidic hydrolysis is required to cleave the O-Si bond and furnish the final alcohol product.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques provide a detailed structural fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 1: Expected NMR Spectroscopic Data

| Spectrum | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H NMR | ~7.4 - 7.1 | m | - | Aromatic-H |

| ~5.0 | q | ~6.7 | CH-OH | |

| ~2.5-3.5 (broad) | s | - | OH | |

| ¹³C NMR | ~163 | d | ~245 (¹JCF) | C-F (aromatic) |

| ~138 | q | ~1-2 | ipso-C (aromatic) | |

| ~131 | d | ~8 | meta-C to Ar-F | |

| ~125 | q | ~283 (¹JCF) | CF₃ | |

| ~123 | d | ~3 | para-C to Ar-F | |

| ~122 | d | ~21 | ortho-C to Ar-F | |

| ~116 | d | ~23 | ortho-C to Ar-F | |

| ~72 | q | ~32 | CH-OH | |

| ¹⁹F NMR | ~ -78 | d | ~6.7 | CF₃ |

| ~ -113 | s | - | Ar-F |

Note: Chemical shifts are referenced to residual solvent peaks for ¹H and ¹³C NMR, and to an external standard (e.g., CFCl₃) for ¹⁹F NMR. Coupling constants are approximate and can vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3600-3200 | Strong, Broad | Alcohol | O-H Stretch |

| 3100-3000 | Medium | Aromatic | C-H Stretch |

| ~1610, 1590, 1490 | Medium to Strong | Aromatic Ring | C=C Stretch |

| 1350-1100 | Very Strong | Trifluoromethyl, Aryl Fluoride | C-F Stretch |

| ~1150 | Strong | Secondary Alcohol | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Formula: C₈H₆F₄O

-

Molecular Weight: 194.13 g/mol

-

Expected Fragmentation: The mass spectrum would be expected to show the molecular ion peak ([M]⁺). Common fragmentation pathways would include the loss of a water molecule ([M-H₂O]⁺), a trifluoromethyl radical ([M-CF₃]⁺), and other characteristic fragments of the fluorinated phenyl group.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Overview of the synthesis and characterization workflow.

Caption: Simplified mechanistic pathway of the trifluoromethylation reaction.

Conclusion

This technical guide has detailed a robust and reliable methodology for the synthesis of this compound via the Ruppert-Prakash reaction. The provided experimental protocol, coupled with an understanding of the underlying chemical principles, equips researchers with the necessary knowledge for the successful preparation and purification of this valuable compound. Furthermore, the comprehensive characterization data serves as a benchmark for confirming the structural integrity and purity of the final product. The strategic application of this fluorinated building block will undoubtedly continue to contribute to advancements in medicinal chemistry and materials science.

A Technical Guide to the Spectroscopic Characterization of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental considerations and interpretation of the spectra. The synthesis of this information is grounded in established spectroscopic principles and data from structurally analogous compounds, providing a robust framework for researchers engaged in the synthesis and characterization of this and related fluorinated molecules.

Introduction: The Significance of Fluorinated Aromatic Alcohols

Fluorinated organic compounds have garnered significant attention in drug development and materials science due to the unique properties conferred by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, trifluoromethylated aromatic alcohols represent a key pharmacophore in numerous bioactive molecules. This compound combines the features of a trifluoromethyl group, a secondary alcohol, and a fluorinated phenyl ring, making its unambiguous characterization essential for its potential applications. This guide serves as a comprehensive resource for understanding its spectroscopic signature.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. The interplay between the electron-withdrawing trifluoromethyl group, the hydroxyl group, and the fluorine atom on the aromatic ring will manifest in distinct ways across different spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by signals from the aromatic protons, the methine proton, and the hydroxyl proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic H | 7.0 - 7.5 | Multiplet (m) | J(H,H), J(H,F) |

| Methine CH | ~5.0 | Quartet of doublets (qd) | ³J(H,F) ≈ 7, ³J(H,H) ≈ 5 |

| Hydroxyl OH | Variable (2.0 - 4.0) | Broad singlet (br s) | - |

-

Expertise & Experience: The electron-withdrawing nature of the two fluorine substituents on the molecule will generally shift the aromatic protons downfield. The exact chemical shifts and coupling patterns of the four aromatic protons will be complex due to mutual H-H and H-F couplings. The methine proton (CH) adjacent to the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group (³J(H,F)). This quartet will be further split into a doublet by the adjacent hydroxyl proton, although this coupling may be absent if proton exchange is rapid. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of fluorine will induce characteristic splitting patterns.[1]

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic C-F | ~163 | Doublet (d) | ¹J(C,F) ≈ 245 |

| Aromatic C | 115 - 140 | Singlets (s) and Doublets (d) | J(C,F) |

| Methine CH | ~72 | Quartet (q) | ²J(C,F) ≈ 32 |

| Trifluoromethyl CF₃ | ~124 | Quartet (q) | ¹J(C,F) ≈ 280 |

-

Expertise & Experience: The carbon directly attached to the aromatic fluorine (C-F) will exhibit a large one-bond coupling constant (¹J(C,F)).[1] The other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atom. The methine carbon, being two bonds away from the trifluoromethyl fluorines, will appear as a quartet with a significant coupling constant (²J(C,F)). The trifluoromethyl carbon itself will also be a quartet with a very large one-bond C-F coupling constant.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms and provides invaluable structural information.[2][3]

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic F | ~ -110 | Multiplet (m) | - |

| Trifluoromethyl CF₃ | ~ -78 | Doublet (d) | ³J(F,H) ≈ 7 |

-

Expertise & Experience: The chemical shifts in ¹⁹F NMR are reported relative to a standard, commonly CFCl₃.[4] The aromatic fluorine is expected to resonate in the typical range for aryl fluorides. The three equivalent fluorine atoms of the trifluoromethyl group will appear as a single resonance, split into a doublet by the adjacent methine proton (³J(F,H)). The large chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the fluorine atoms.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2980 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-F stretch | 1350 - 1100 | Strong |

| C-O stretch (alcohol) | 1100 - 1000 | Strong |

-

Expertise & Experience: The most prominent feature in the IR spectrum will be a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[5] The broadness is due to hydrogen bonding. A series of strong bands in the 1350-1100 cm⁻¹ region will be indicative of the C-F stretching vibrations of the trifluoromethyl group and the aromatic C-F bond. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Technique | Predicted m/z | Interpretation |

| Electrospray Ionization (ESI) | 195.0482 [M+H]⁺ or 193.0326 [M-H]⁻ | Molecular ion peak |

| Electron Ionization (EI) | 194 [M]⁺, 125 [M-CF₃]⁺, 109 [M-CF₃-O]⁺ | Molecular ion and key fragments |

-

Expertise & Experience: For soft ionization techniques like ESI, the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion should be readily observed, confirming the molecular weight of 194.04 g/mol . Under the higher energy conditions of EI, the molecular ion peak [M]⁺ may be observed. A characteristic fragmentation pathway would involve the loss of the trifluoromethyl radical (•CF₃), leading to a significant peak at m/z 125. Subsequent loss of oxygen could lead to a fragment at m/z 109.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling should be employed to simplify the spectrum.

-

¹⁹F NMR Acquisition: ¹⁹F NMR spectra can be acquired rapidly due to the high sensitivity of the ¹⁹F nucleus. A proton-coupled spectrum should be obtained to observe the coupling to the methine proton.

Caption: Standard workflow for NMR spectroscopic analysis.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For ESI, operate in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻. For EI, a gas chromatography (GC) inlet is typically used.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and predictive analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra has been presented. The provided experimental protocols offer a framework for obtaining high-quality data, which is essential for the unambiguous structural confirmation of this and other novel fluorinated compounds. This guide is intended to be a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

References

- 1. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]

- 4. colorado.edu [colorado.edu]

- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Chemical and physical properties of 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a fluorinated aromatic alcohol of significant interest to the pharmaceutical and agrochemical industries. Its structure is characterized by a chiral carbinol center, a metabolically robust trifluoromethyl (-CF3) group, and a fluorinated phenyl ring. This combination of features makes it a valuable chiral building block for synthesizing complex, biologically active molecules. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals, detailing its core properties, a validated synthesis protocol, its role in modern medicinal chemistry, and essential safety protocols.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development.

1.1: Core Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, analytical method development, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 371-33-5 | World Bank Documents[2] |

| Molecular Formula | C₈H₆F₄O | PubChem[1] |

| Molecular Weight | 194.13 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC(=C1)C(C(F)(F)F)O)F | PubChem[1] |

| InChI Key | SEHAXLDZJMQOCZ-UHFFFAOYSA-N | PubChem[3] |

1.2: Molecular Structure

The two-dimensional structure of the molecule highlights the key functional groups that dictate its chemical behavior.

1.3: Spectroscopic Signature Analysis

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this exact compound are not publicly available, data from close structural analogs allow for an expert prediction of its key spectral features.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The carbinol proton (-CH(OH)-) should appear as a quartet due to coupling with the three fluorine atoms of the -CF3 group. The aromatic protons will appear as a complex multiplet in the 7.0-7.5 ppm range, with splitting patterns influenced by the fluorine substituent on the ring. The hydroxyl proton will be a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom (C-F) exhibiting a large one-bond coupling constant. The carbinol carbon (-C(OH)-) will appear as a quartet due to coupling with the -CF3 group, and the trifluoromethyl carbon will also be a quartet, as seen in analogs.[4]

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected: one for the single fluorine on the aromatic ring and another for the trifluoromethyl group. The -CF3 signal will likely appear as a doublet, split by the adjacent carbinol proton.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak ([M]⁺) at m/z 194. A prominent fragment would correspond to the loss of the -CF3 group ([M-69]⁺), resulting in a fragment at m/z 125, which is characteristic of trifluoromethyl carbinols.[4]

Section 2: Synthesis and Reactivity

The preparation of chiral trifluoromethylated alcohols is a common challenge in synthetic chemistry. The most reliable methods often involve the nucleophilic trifluoromethylation of a corresponding aldehyde.

2.1: Rationale for Synthetic Strategy

The synthesis of this compound is efficiently achieved via the addition of a trifluoromethyl nucleophile to 3-fluorobenzaldehyde. Reagents like (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a fluoride source, serve as a convenient and effective source of the "CF₃⁻" anion equivalent. This approach is widely used for its high yield and compatibility with various functional groups.[4]

2.2: Detailed Experimental Protocol: Trifluoromethylation of 3-Fluorobenzaldehyde

This protocol is adapted from a general, field-proven procedure for the synthesis of α-trifluoromethyl alcohols.[4]

Step 1: Reaction Setup

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 25 mL).

-

Add 3-fluorobenzaldehyde (1.24 g, 10 mmol, 1.0 equiv).

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.70 g, 12 mmol, 1.2 equiv).

-

Cool the stirred solution to 0 °C using an ice bath.

Step 2: Initiation and Reaction

-

Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.5 mL, 0.05 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 3: Workup and Desilylation

-

Upon completion, cool the mixture to 0 °C and slowly add 1 M hydrochloric acid (HCl, 15 mL) to quench the reaction and deprotect the silyl ether intermediate.

-

Stir the mixture for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield this compound as a pure compound.

2.3: Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, providing a clear visual representation of the workflow.

Section 3: Significance in Drug Development

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl group and aromatic fluorine atoms in this compound are not merely passive substituents; they are powerful modulators of molecular properties.

3.1: The Role of Fluorine in Medicinal Chemistry

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a -CF3 group often blocks sites of oxidative metabolism, increasing the drug's half-life and bioavailability.[5]

-

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for developing drugs targeting the central nervous system.[5][6]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with enzyme active sites, potentially increasing the potency of a drug.

-

pKa Modulation: The strong electron-withdrawing nature of the -CF3 group makes the adjacent carbinol proton more acidic compared to its non-fluorinated analog, which can influence its binding characteristics and solubility.[7][8]

3.2: Diagram of Structure-Property Relationships

This diagram illustrates how the key structural motifs of the molecule influence its properties relevant to drug design.

3.3: Potential Applications

Chiral alcohols containing a trifluoromethylphenyl moiety are recognized as crucial intermediates for important pharmaceuticals. For instance, the closely related (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a key building block for a neuroprotective compound.[9] By extension, this compound serves as a high-potential precursor for:

-

Novel CNS Agents: Its lipophilicity and metabolic stability make it suitable for developing new treatments for neurological and psychiatric disorders.

-

Enzyme Inhibitors: The trifluoroethanol moiety can act as a transition-state analog mimic for serine proteases or other hydrolases.

-

Agrochemicals: Many modern pesticides and herbicides utilize fluorinated scaffolds to enhance potency and environmental persistence.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profile can be inferred from its structural component, 2,2,2-Trifluoroethanol (TFE). TFE is a toxic and flammable liquid, and similar precautions must be taken.[7][10][11]

4.1: Hazard Identification

-

Health Hazards: Harmful if swallowed or inhaled.[12] Causes skin irritation and serious eye damage.[10] May cause respiratory irritation. Prolonged or repeated exposure can cause target organ damage.[11]

-

Physical Hazards: Flammable liquid and vapor.[12]

4.2: Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[10]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, Viton).[12]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use an approved vapor respirator.[11]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

4.3: First Aid and Emergency Response

-

Inhalation: Move the victim to fresh air and keep at rest. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[10]

4.4: Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[11] Keep the container tightly closed and store locked up.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 5: References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: --INVALID-LINK--

-

PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. Available from: --INVALID-LINK--

-

Thermo Fisher Scientific. Safety Data Sheet: 2,2,2-Trifluoroethanol. (2014). Available from: --INVALID-LINK--

-

Grokipedia. 2,2,2-Trifluoroethanol. Available from: --INVALID-LINK--

-

Chemical Raw Materials Ltd. Safety Data Sheet: Trifluoroethanol. (2002). Available from: --INVALID-LINK--

-

BOC Sciences. 2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethanol SDS. Available from: --INVALID-LINK--

-

Sciencelab.com. 2,2,2-Trifluoroethanol MSDS. (2005). Available from: --INVALID-LINK--

-

Wikipedia. 2,2,2-Trifluoroethanol. Available from: --INVALID-LINK--

-

NIST. Ethanol, 2,2,2-trifluoro-. NIST Chemistry WebBook. Available from: --INVALID-LINK--

-

Google Patents. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol. Available from: --INVALID-LINK--

-

ChemicalBook. Applications of 2,2,2-Trifluoroethanol. (2019). Available from: --INVALID-LINK--

-

The Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Available from: --INVALID-LINK--

-

Nimble-Thinkers. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. Available from: --INVALID-LINK--

-

Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Available from: --INVALID-LINK--

-

ChemicalBook. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum. Available from: --INVALID-LINK--

-

SpectraBase. 2,2,2-Trifluoroethanol - 1H NMR Spectrum. Available from: --INVALID-LINK--

-

National Institutes of Health (NIH). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.... (2021). Available from: --INVALID-LINK--

-

CoLab. NMR spectra of oriented 2,2,2-trifluoroethanol (CF3CH2OH). Available from: --INVALID-LINK--

-

Google Patents. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol. Available from: --INVALID-LINK--

-

BLDpharm. 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanol. Available from: --INVALID-LINK--

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: --INVALID-LINK--

-

PubChem. 2,2,2-Trifluoroethanol. National Center for Biotechnology Information. Available from: --INVALID-LINK--

-

ResearchGate. Fluorine-a small magic bullet atom in the drug development.... Available from: --INVALID-LINK--

-

World Bank Documents. multi0page.txt. Available from: --INVALID-LINK--

-

PubChem. 1,1,1,3,3-Pentafluorobutane. National Center for Biotechnology Information. Available from: --INVALID-LINK--

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: --INVALID-LINK--

-

ChemicalBook. 4-Fluoroaniline (371-40-4). Available from: --INVALID-LINK--

-

Sigma-Aldrich. 4-Fluorothiophenol 98%. Available from: --INVALID-LINK--

-

TCI AMERICA. 4-Fluoroaniline 371-40-4. Available from: --INVALID-LINK--

-

Therapeutic Target Database. Drug Information: 2,2,2-TRIFLUOROETHANOL. Available from: --INVALID-LINK--

References

- 1. This compound | C8H6F4O | CID 23233552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents1.worldbank.org [documents1.worldbank.org]

- 3. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. jelsciences.com [jelsciences.com]

- 6. mdpi.com [mdpi.com]

- 7. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 8. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 9. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 12. chemrawmat.co.uk [chemrawmat.co.uk]

A Comprehensive Technical Guide to the Asymmetric Synthesis of Chiral 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol

Abstract

This in-depth technical guide provides a comprehensive overview of the asymmetric synthesis of chiral 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanol, a key chiral building block in the development of novel pharmaceuticals and agrochemicals. The guide delves into the core principles of asymmetric ketone reduction, with a particular focus on methodologies applicable to electron-deficient trifluoromethyl ketones. We will explore the mechanistic intricacies of leading catalytic systems, provide field-proven experimental protocols, and present a comparative analysis of their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient enantioselective syntheses.

Introduction: The Significance of Chiral Trifluoromethyl Alcohols

Chiral alcohols containing a trifluoromethyl group are of paramount importance in medicinal chemistry and materials science.[1][2] The unique stereoelectronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a highly desirable moiety in drug design.[2] Specifically, this compound serves as a valuable synthon for more complex chiral molecules, where the precise stereochemistry of the alcohol is critical for biological activity.

The primary route to this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 3'-fluoro-2,2,2-trifluoroacetophenone. However, trifluoromethyl ketones present a unique challenge in asymmetric synthesis due to their distinct electronic and steric properties.[3][4] This guide will focus on overcoming these challenges by leveraging well-established and cutting-edge catalytic methodologies.

Core Strategies for Asymmetric Ketone Reduction

The asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone of modern organic synthesis.[5][6] Several powerful strategies have been developed, with catalytic methods being the most efficient and scalable. The two predominant approaches are:

-

Asymmetric Hydrogenation: This method utilizes hydrogen gas as the reductant in the presence of a chiral transition metal catalyst.

-

Asymmetric Transfer Hydrogenation (ATH): ATH employs a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the ketone, mediated by a chiral catalyst.[7][8]

Both approaches rely on the formation of a transient chiral catalyst-substrate complex that directs the hydride delivery to one of the two enantiotopic faces of the carbonyl group.

Recommended Methodologies for this compound Synthesis

Based on extensive research and proven industrial applications, two primary catalytic systems stand out for the asymmetric reduction of trifluoromethyl ketones: Ruthenium-based Noyori-type catalysts and the Corey-Itsuno reduction using oxazaborolidine catalysts.

Noyori-Type Asymmetric Hydrogenation and Transfer Hydrogenation

The pioneering work of Ryoji Noyori, awarded the Nobel Prize in Chemistry in 2001, revolutionized asymmetric hydrogenation.[9][10] His development of Ruthenium(II) catalysts bearing chiral diphosphine ligands, such as BINAP, and chiral diamine ligands, has enabled the highly enantioselective reduction of a vast array of ketones.[8][11][12]

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a Ruthenium precursor, a chiral diphosphine ligand (e.g., (R)-BINAP or (S)-BINAP), and a chiral diamine ligand (e.g., (R,R)-DPEN or (S,S)-DPEN) is highly effective. The specific combination of ligand enantiomers determines the stereochemical outcome of the reduction.[13]

-

Hydrogen Source: For asymmetric hydrogenation, high-pressure hydrogen gas is used.[11] For asymmetric transfer hydrogenation, a mixture of formic acid and triethylamine or isopropanol is a common and convenient hydrogen source.[7]

-

Base: A base, such as potassium tert-butoxide, is often required to generate the active Ru-hydride species.[8]

-

Solvent: A polar aprotic solvent like isopropanol or dichloromethane is typically employed.

Visualizing the Catalytic Cycle:

Caption: Noyori Asymmetric Hydrogenation Catalytic Cycle.

Corey-Itsuno (CBS) Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is another powerful method for the enantioselective reduction of ketones.[14][15][16] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2).[14][17]

Causality Behind Experimental Choices:

-

Catalyst: The chiral oxazaborolidine catalyst is typically generated in situ from a chiral amino alcohol and borane. The stereochemistry of the amino alcohol dictates the enantioselectivity of the reduction.

-

Reducing Agent: Borane (BH3) is the stoichiometric reducing agent.

-

Mechanism: The oxazaborolidine coordinates to both the borane and the ketone, forming a highly organized six-membered transition state that facilitates a face-selective intramolecular hydride transfer.[17][18] This pre-organization is key to the high levels of enantioselectivity observed.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the borane reagent and decomposition of the catalyst.[17][18]

Visualizing the Experimental Workflow:

Caption: Corey-Itsuno (CBS) Reduction Experimental Workflow.

Comparative Data and Protocol Validation

| Methodology | Typical Catalyst Loading | Typical Enantiomeric Excess (ee) | Reaction Conditions | Advantages | Disadvantages |

| Noyori Asymmetric Hydrogenation | 0.01 - 1 mol% | >95% | High pressure H2, elevated temperature | High turnover numbers, excellent enantioselectivity | Requires specialized high-pressure equipment |

| Noyori Asymmetric Transfer Hydrogenation | 0.1 - 2 mol% | >95% | Atmospheric pressure, mild temperatures | Operationally simple, avoids high-pressure H2 | May require longer reaction times |

| Corey-Itsuno (CBS) Reduction | 5 - 10 mol% | >95% | Stoichiometric borane, low temperatures | High enantioselectivity, predictable stereochemistry | Requires stoichiometric amounts of a pyrophoric reagent, strict anhydrous conditions |

Detailed Experimental Protocols

Protocol for Noyori-Type Asymmetric Transfer Hydrogenation

Self-Validating System: The enantiomeric excess of the product should be consistently high (>95%) and reproducible. The reaction progress can be monitored by TLC or GC-MS.

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN) (0.01 mmol).

-

Add degassed isopropanol (5 mL).

-

Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

-

Cool the mixture to room temperature.

-

Add 3'-fluoro-2,2,2-trifluoroacetophenone (1 mmol) and a 5:2 mixture of formic acid and triethylamine (1 mL).

-

Stir the reaction mixture at 40 °C and monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the chiral this compound.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol for Corey-Itsuno (CBS) Reduction

Self-Validating System: The reaction should yield the product with high enantiomeric excess (>95%). The use of anhydrous solvents and reagents is critical for reproducibility.

Step-by-Step Methodology:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 3'-fluoro-2,2,2-trifluoroacetophenone (1 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 0.1 mmol) dropwise.

-

Stir the mixture for 10 minutes at -78 °C.

-

Slowly add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 mmol) dropwise over 30 minutes.

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1 hour.

-

Carefully quench the reaction by the slow addition of methanol (2 mL) at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Add 1N HCl and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

The asymmetric synthesis of chiral this compound is a critical transformation for the development of advanced chemical entities. Both the Noyori-type asymmetric (transfer) hydrogenation and the Corey-Itsuno reduction offer highly efficient and enantioselective routes to this valuable building block. The choice of method will depend on the available equipment, scale of the reaction, and specific economic considerations. The protocols and insights provided in this guide are designed to empower researchers to successfully implement these powerful synthetic tools.

References

- 1. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 10. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. synarchive.com [synarchive.com]

- 17. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. m.youtube.com [m.youtube.com]

A Technical Guide to the Catalytic Reduction of 3-Fluoro-α,α,α-trifluoroacetophenone: Methodologies and Mechanistic Insights

Abstract

The enantioselective reduction of 3-fluoro-α,α,α-trifluoroacetophenone to its corresponding chiral alcohol, 1-(3-fluorophenyl)-2,2,2-trifluoroethanol, represents a critical transformation in synthetic organic chemistry. This alcohol is a high-value chiral building block for various pharmaceuticals and agrochemicals, where the unique stereoelectronic properties of fluorine can significantly enhance metabolic stability and binding affinity.[1][2] This technical guide provides an in-depth analysis of the primary catalytic methodologies employed for this reduction. It focuses on asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH), offering field-proven insights into catalyst selection, mechanistic principles, and detailed experimental protocols. Furthermore, it briefly explores biocatalysis as a sustainable alternative. This document is intended for researchers, chemists, and process development scientists engaged in the synthesis of complex, fluorinated molecules.

Introduction: The Significance of a Fluorinated Chiral Alcohol

3-Fluoro-α,α,α-trifluoroacetophenone is a prochiral ketone whose reduction product, 1-(3-fluorophenyl)-2,2,2-trifluoroethanol, is a key intermediate in the synthesis of advanced therapeutic agents.[1][3] The incorporation of both a fluorine atom on the aromatic ring and a trifluoromethyl group at the α-position imparts unique properties to target molecules, including altered lipophilicity, pKa, and metabolic pathways.[2]

However, the catalytic reduction of such ketones presents distinct challenges. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, yet the steric bulk and electronic properties can make achieving high enantioselectivity difficult.[4] This guide details robust and highly selective catalytic systems designed to overcome these challenges.

Core Catalytic Strategies

The asymmetric reduction of 3-fluoro-α,α,α-trifluoroacetophenone is predominantly achieved through two powerful catalytic techniques: Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH).

Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation involves the direct addition of molecular hydrogen (H₂) across the carbonyl double bond, mediated by a chiral catalyst. This method is highly atom-economical and often provides excellent enantioselectivity and high turnover numbers.[5]

Catalyst System of Choice: Ruthenium-Chiral Diphosphine Complexes

For the reduction of trifluoromethyl ketones, catalyst systems pioneered by Noyori, based on Ruthenium(II) complexes with chiral diphosphine ligands like BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)), are exceptionally effective.[5][6]

-

Causality of Choice: The Ru-BINAP system operates via a "metal-ligand bifunctional" mechanism.[7] The ruthenium metal center activates the H₂ molecule, while the chiral ligand framework precisely orients the ketone substrate for a stereoselective hydride transfer. The presence of a diamine ligand is also crucial, as the N-H moiety participates in an outer-sphere hydrogen bond with the carbonyl oxygen, stabilizing the transition state and enforcing stereocontrol.[5][8] This cooperative action is the key to its high efficiency and selectivity.

Mechanistic Overview: The Noyori Hydrogenation Cycle

The catalytic cycle, a cornerstone of modern asymmetric synthesis, proceeds through a well-defined pathway.

// Nodes Precatalyst [label="RuCl₂(R-BINAP)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveCatalyst [label="[RuH(R-BINAP)(diamine)]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SubstrateComplex [label="Catalyst-Ketone Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransitionState [label="Six-Membered\nTransition State", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ProductComplex [label="Catalyst-Product Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

Asymmetric Transfer Hydrogenation (ATH)

ATH is an operationally simpler alternative to high-pressure hydrogenation. It utilizes a hydrogen donor, typically an isopropanol/base mixture or a formic acid/triethylamine azeotrope, to transfer hydrogen to the substrate.[9]

Catalyst System of Choice: Ruthenium-TsDPEN Complexes

The most widely adopted and reliable catalysts for ATH are Ru(II) complexes coordinated with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligands.[9][10]

-

Causality of Choice: These catalysts operate through a concerted, outer-sphere mechanism.[11] Unlike direct hydrogenation, the substrate does not coordinate directly to the metal center. Instead, the active Ru-hydride species and the N-H proton of the TsDPEN ligand are transferred to the ketone's carbonyl group via a six-membered, chair-like transition state.[12] This mechanism avoids the need for high-pressure equipment and is often more tolerant of various functional groups. The choice of hydrogen donor is critical; formic acid/triethylamine is often preferred as it renders the reaction irreversible, driving it to completion.[13]

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the reduction of 3-fluoro-α,α,α-trifluoroacetophenone.

Protocol: Asymmetric Hydrogenation

This procedure is adapted from standard Noyori hydrogenation conditions.[6]

Materials:

-

[RuCl₂(p-cymene)]₂ (Precursor)

-

(R,R)-TsDPEN (or (S,S)-TsDPEN for the opposite enantiomer)

-

3-Fluoro-α,α,α-trifluoroacetophenone

-

Formic acid / Triethylamine (5:2 azeotrope), degassed

-

Anhydrous, degassed solvent (e.g., Dichloromethane)

-

Inert atmosphere glovebox or Schlenk line

// Nodes A [label="1. Catalyst Preparation (In Situ)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mix [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN\nin degassed DCM. Stir under N₂.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; C [label="2. Reaction Setup", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Add substrate and H-donor\n(HCOOH/NEt₃) to catalyst solution.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; E [label="3. Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Stir at specified temperature (e.g., 28-40°C).\nMonitor by TLC or GC/MS.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; G [label="4. Work-up & Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Quench, extract with organic solvent,\ndry, and concentrate. Purify via\ncolumn chromatography.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; I [label="5. Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Confirm structure by NMR.\nDetermine enantiomeric excess\nby Chiral HPLC/GC.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];

// Edges A -> B; B -> C [style=invis]; C -> D; D -> E [style=invis]; E -> F; F -> G [style=invis]; G -> H; H -> I [style=invis]; I -> J; } end_dot Caption: Asymmetric Transfer Hydrogenation Workflow.

Step-by-Step Procedure:

-

Catalyst Formation (In Situ): In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (R,R)-TsDPEN (0.011 mmol).

-

Add 2 mL of anhydrous, degassed dichloromethane and stir the resulting orange solution for 20 minutes at room temperature.

-

Reaction Execution: In a separate vial, dissolve 3-fluoro-α,α,α-trifluoroacetophenone (1.0 mmol) in 3 mL of the formic acid/triethylamine azeotrope.

-

Transfer the substrate solution to the catalyst solution via syringe.

-

Seal the flask and stir the reaction mixture at 30°C for 12-24 hours.

-

Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Work-up: Upon completion, dilute the mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure alcohol.

Analytical Characterization (Self-Validation)

To ensure the trustworthiness of the protocol, the product must be rigorously analyzed.

-

Structural Verification: ¹H, ¹³C, and ¹⁹F NMR spectroscopy must be used to confirm the structure of the resulting 1-(3-fluorophenyl)-2,2,2-trifluoroethanol. The ¹⁹F NMR is particularly diagnostic, showing a singlet for the -CF₃ group and a multiplet for the aromatic fluorine.

-

Enantiomeric Excess (ee) Determination: The enantiomeric purity is the critical success metric. This is determined by Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H).[14]

Alternative Pathway: Biocatalysis

An increasingly important green alternative to metal-based catalysis is the use of enzymes, specifically ketoreductases (KREDs).[15][16]

-

Principle: KREDs are highly selective enzymes that reduce ketones to chiral alcohols with exceptional enantiopurity (>99% ee is common).[15][17] They use a cofactor, typically NADPH, as the hydride source. In practice, a sacrificial alcohol like isopropanol is used in large excess to regenerate the cofactor in a secondary catalytic cycle.[18]

-

Advantages:

-

Extremely high enantioselectivity.

-

Mild reaction conditions (room temperature, aqueous media).

-

Environmentally benign.

-

-

Considerations: Requires screening of a KRED library to find an enzyme with high activity for the specific substrate. Substrate loading can sometimes be lower than in traditional chemical catalysis.[19]

Data Summary & Comparison

The selection of a catalytic system often depends on a trade-off between operational simplicity, cost, and performance. The table below summarizes typical performance metrics for the reduction of trifluoroacetophenone derivatives.

| Catalytic System | Catalyst Example | H₂ Source | Conditions | Typical Yield | Typical ee (%) | Key Advantage |

| Asymmetric Hydrogenation | Ru-BINAP-Diamine | H₂ (10-80 atm) | 30-80 °C, Methanol | >95% | >98% | High turnover, atom economy[6][20] |

| Asymmetric Transfer | Ru-(R,R)-TsDPEN | HCOOH/NEt₃ | 25-40 °C, DCM | >90% | >99% | Operational simplicity, no high pressure[9][13] |

| Biocatalysis | Ketoreductase (KRED) | Isopropanol | 25-35 °C, Aqueous Buffer | >90% | >99.5% | Unmatched selectivity, green process[15][21] |

Conclusion and Future Outlook

The catalytic asymmetric reduction of 3-fluoro-α,α,α-trifluoroacetophenone is a well-developed field with highly reliable and scalable solutions. Ruthenium-based catalysts for both direct and transfer hydrogenation offer exceptional performance, consistently delivering the desired chiral alcohol in high yield and with near-perfect enantioselectivity. The choice between these methods depends on available equipment (high-pressure reactors) and process constraints. Concurrently, biocatalysis with ketoreductases has emerged as a powerful and sustainable manufacturing route, particularly valued in the pharmaceutical industry for its clean profile and outstanding selectivity.[18]

Future research will likely focus on developing catalysts based on more abundant and less expensive earth metals (e.g., iron, manganese) and expanding the application of these robust methodologies in continuous flow manufacturing settings to improve process safety and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. ucj.org.ua [ucj.org.ua]

- 3. nbinno.com [nbinno.com]

- 4. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade | Semantic Scholar [semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of fluorinated phenyl ethanols

An In-depth Technical Guide to the Discovery and History of Fluorinated Phenyl Ethanols

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of fluorinated scaffolds, fluorinated phenyl ethanols represent a critical class of compounds, serving as both bioactive molecules and key chiral building blocks for complex pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of these compounds, tracing their origins from the foundational principles of organofluorine chemistry to the sophisticated synthetic strategies and applications in contemporary drug development. We will explore the pioneering work that enabled their creation, the evolution of synthetic methodologies, and the causal relationship between their unique chemical properties and their significant impact on medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this important molecular class.

Part 1: The Genesis of Organofluorine Chemistry - A Necessary Prelude

The story of fluorinated phenyl ethanols does not begin with their synthesis, but with the taming of the most reactive element in the periodic table: fluorine. The unique properties of fluorine—its small size (mimicking hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—are now widely exploited to enhance metabolic stability, modulate pKa, and improve binding affinity of drug molecules.[1][2] However, for decades, the extreme reactivity of elemental fluorine made its use in organic synthesis seem insurmountable.

A pivotal breakthrough occurred in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine (F₂) through the electrolysis of anhydrous hydrogen fluoride, a feat that had eluded chemists for years and earned him the Nobel Prize.[3] This discovery opened the door to a new field of chemistry, but the direct reaction of F₂ with organic compounds was often explosive and uncontrollable.

The true birth of practical organofluorine chemistry can be credited to the Belgian chemist Frédéric Jean Edmond Swarts. Unable to use direct fluorination, Swarts developed a robust and controllable method of halogen exchange, now known as the Swarts reaction , first reported in 1892.[4][5][6] This reaction utilized inorganic fluorides, particularly antimony trifluoride (SbF₃), to replace chlorine or bromine atoms with fluorine, especially on polyhalogenated carbon centers.[5] This innovation was the first practical and widely applicable method for creating the C-F bond and laid the groundwork for the synthesis of countless fluorinated compounds, including the famous Freon refrigerants.[1][5] In 1898, Swarts also reported the first synthesis of an aromatic compound with a fluorinated side chain by reacting benzotrichloride with SbF₃, demonstrating the extension of his method to benzylic systems.

Caption: Foundational Swarts reaction for aliphatic fluorination.

Part 2: Converging Pathways to Fluorinated Phenyl Ethanols

The creation of a fluorinated phenyl ethanol requires the successful marriage of two distinct chemical challenges: the fluorination of an aromatic ring and the construction or fluorination of an ethanol side-chain. The first synthesis of this class of molecules was not a singular, celebrated discovery but rather the logical culmination of independent advances in these two areas.

Pathway A: Fluorination of the Aromatic Ring

While Swarts' work focused on aliphatic side chains, placing a fluorine atom directly onto the benzene ring required a different approach. The key to this was the Balz-Schiemann reaction , discovered in 1927.[7] This method involves the thermal decomposition of a diazonium fluoroborate salt, prepared from an aromatic amine. This reaction provided the first reliable and general method for synthesizing fluoroaromatic compounds, which would later serve as essential precursors for building more complex molecules.

Caption: Balz-Schiemann reaction for fluoroaromatic synthesis.

Pathway B: Fluorination of the Ethanol Side-Chain

The other half of the puzzle involved creating the fluorinated ethanol moiety. While Swarts had fluorinated methyl groups, the synthesis of a simple fluorinated alcohol, 2,2,2-trifluoroethanol, is also credited to him in 1933.[3] This was achieved by applying his halogen exchange methodology to 2,2,2-trichloroethanol, followed by hydrolysis.[3] This demonstrated that the robust C-F bond could be formed in the presence of a hydroxyl group precursor.

The Emergence: A Logical Synthesis

With these foundational methods in place by the 1930s, a competent organic chemist could logically devise a synthesis for a simple fluorinated phenyl ethanol. For instance, the synthesis of 1-(4-fluorophenyl)ethanol could be envisioned through a two-step process:

-

Preparation of the Precursor: 4-Fluoroacetophenone could be synthesized from 4-aminoacetophenone using the Balz-Schiemann reaction.

-

Reduction: The resulting fluorinated ketone could then be reduced to the corresponding alcohol using established reducing agents of the era, such as sodium amalgam or catalytic hydrogenation.

This convergence of established, reliable reactions, rather than a single novel discovery, explains the quiet entry of fluorinated phenyl ethanols into the chemical literature as useful intermediates rather than landmark molecules in their own right.

Part 3: Evolution of Synthetic Methodologies

Since their initial conception, the methods for synthesizing fluorinated phenyl ethanols have evolved dramatically, driven by the need for greater efficiency, selectivity, and access to chiral compounds for the pharmaceutical industry.

Modern approaches can be broadly categorized:

-

Reduction of Fluorinated Acetophenones: This remains the most common and direct route. The key development has been the advent of highly efficient and enantioselective reducing agents and catalysts, allowing for the production of specific enantiomers, which is critical for drug development.

-

Nucleophilic Fluorination of Precursors: Methods using reagents like N,N-diethylaminosulfur trifluoride (DAST) can convert a hydroxy group on a pre-existing phenylethanol into a fluorine atom, though this can be challenging and prone to side reactions.[8]

-

Direct C-H Fluorination: Recent advances in catalysis have enabled the direct replacement of a benzylic C-H bond with fluorine.[9][10] These methods, often involving radical or photocatalytic pathways, represent the cutting edge of synthetic efficiency by avoiding the need for pre-functionalized substrates.[9][11]

-

Use of Fluorinated Building Blocks: Syntheses can begin with smaller fluorinated molecules and build the phenyl ethanol structure around them.

Data Summary: Comparison of Synthetic Routes

| Method | Typical Reagents | Key Advantage | Common Limitation(s) |

| Asymmetric Reduction | Fluorinated acetophenone, Chiral catalyst (e.g., Noyori-type), H₂ or transfer hydrogenation source | High enantioselectivity (>99% ee), high yield | Requires synthesis of the ketone precursor |

| Nucleophilic Deoxofluorination | 1-Phenylethanol derivative, DAST, Deoxo-Fluor | Uses readily available alcohol starting materials | Can lead to elimination byproducts, harsh conditions |

| Direct Benzylic C-H Fluorination | Ethylbenzene derivative, Selectfluor, Photocatalyst or radical initiator | High atom economy, uses unfunctionalized substrates | Selectivity can be an issue, may require directing groups |

| Grignard Addition | Fluorinated benzaldehyde, MeMgBr | Good for building carbon skeleton | Requires synthesis of the aldehyde precursor |

Experimental Protocol: Asymmetric Synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol

This protocol describes a modern, enzyme-catalyzed reduction, a green and highly selective method for producing a key chiral intermediate.[10]

Objective: To synthesize (R)-1-[3-(Trifluoromethyl)phenyl]ethanol from 3'-(trifluoromethyl)acetophenone using a recombinant whole-cell biocatalyst.

Materials:

-

3'-(Trifluoromethyl)acetophenone (Substrate)

-

Recombinant E. coli cells expressing a carbonyl reductase

-

Glucose (Co-substrate for cofactor regeneration)

-

Phosphate Buffered Saline (PBS), pH 7.0

-

Tween-20 (Surfactant)

-

Choline Chloride:Lysine (Natural Deep Eutectic Solvent - NADES)

-

Ethyl Acetate (for extraction)

-

Erlenmeyer Flasks, Incubator Shaker (30 °C, 200 rpm)

Methodology:

-

Biocatalyst Preparation: Prepare a suspension of recombinant E. coli cells in PBS buffer (pH 7.0) to a final concentration of 12.6 g (dry cell weight)/L.

-

Reaction Medium Preparation: In a 50 mL Erlenmeyer flask, prepare the reaction medium containing 4% (w/v) Choline Chloride:Lysine NADES and 0.6% (w/v) Tween-20 in PBS buffer. The rationale for including these additives is to enhance substrate solubility and improve cell membrane permeability, thereby increasing the reaction rate and overall yield.[10]

-

Reaction Initiation: Add the substrate, 3'-(trifluoromethyl)acetophenone, to the reaction medium to a final concentration of 200 mM. Add the co-substrate, glucose, to facilitate the in-situ regeneration of the NADPH cofactor required by the reductase enzyme.

-

Biotransformation: Add the prepared E. coli cell suspension to the reaction mixture. Seal the flask and place it in an incubator shaker set to 30 °C and 200 rpm.

-

Monitoring and Work-up: Allow the reaction to proceed for 18 hours. Monitor the conversion by taking aliquots and analyzing via GC or HPLC. After completion, extract the reaction mixture twice with an equal volume of ethyl acetate.

-

Purification and Analysis: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography. The final product, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, should be characterized, and its enantiomeric excess (>99.9%) confirmed by chiral GC or HPLC analysis.[10]

Caption: Modern biocatalytic workflow for chiral alcohol synthesis.

Part 4: The Impact on Medicinal Chemistry

The introduction of fluorine into the phenyl ethanol scaffold has profound implications for drug design. The strong electron-withdrawing nature of fluorine, especially a trifluoromethyl (CF₃) group, can significantly lower the pKa of the alcohol proton, influencing its ability to participate in hydrogen bonding with a target protein. More importantly, the C-F bond is exceptionally stable and resistant to metabolic oxidation by cytochrome P450 enzymes.[12] Placing fluorine atoms on the phenyl ring or at the benzylic position can block common sites of metabolism, thereby increasing the half-life and bioavailability of a drug.

Case Study: (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

A quintessential example of the importance of this scaffold is (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol . This specific chiral alcohol is not a drug itself but is a key intermediate in the synthesis of Aprepitant , a neurokinin-1 (NK₁) receptor antagonist used as an antiemetic for chemotherapy-induced nausea.[13][14] The two trifluoromethyl groups on the phenyl ring are critical for the final drug's potency and pharmacokinetic profile. The efficient, large-scale synthesis of this highly fluorinated chiral alcohol was a significant chemical challenge that needed to be solved to make the drug commercially viable.[13] Its synthesis often relies on the highly selective enzymatic transesterification of the racemic alcohol or the asymmetric reduction of the corresponding ketone.[13]

Data Summary: Examples of Biologically Active Fluorinated Phenyl Ethanols and Derivatives

| Compound/Derivative Class | Fluorine Position | Reported Biological Activity/Application | Reference(s) |

| Phenyl ethanols with trifluoromethyl pyrazole | Phenyl ring (via pyrazole) | Antifungal activity against plant pathogens | [4] |

| Fluoroaryl-substituted FL118 derivatives | Phenyl ring (mono- and di-fluoro) | Anticancer activity | [5] |

| (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | meta-CF₃ | Key chiral building block for neuroprotective compounds | [10] |

| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | meta,meta'-di-CF₃ | Key intermediate for the antiemetic drug Aprepitant | [13][14] |

| Fluorinated Scopolamine Analogues | Phenyl ring | Potential antidepressants | [9] |

Part 5: Conclusion and Future Outlook

The journey of fluorinated phenyl ethanols from theoretical constructs, made possible by the pioneering work of Moissan and Swarts, to indispensable components in modern pharmaceuticals illustrates a classic narrative of scientific progress. Their history is not one of a single, dramatic discovery but of the steady, logical combination of foundational synthetic principles. The evolution from harsh halogen exchange reactions to sophisticated, highly selective enzymatic and photocatalytic methods underscores the relentless drive for efficiency and precision in chemical synthesis.

For researchers and drug development professionals, this class of compounds remains a fertile ground for innovation. The ongoing development of novel late-stage C-H fluorination techniques promises to further streamline the synthesis of complex drug analogues. As our understanding of fluorine's subtle influence on molecular conformation and protein-ligand interactions deepens, fluorinated phenyl ethanols will undoubtedly continue to be a privileged scaffold in the design of the next generation of therapeutics.

Part 6: References

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276–289. --INVALID-LINK--

-

CK-12 Foundation. (n.d.). Define the Swarts reaction. --INVALID-LINK--

-

Encyclopedia.com. (n.d.). Swarts, Frédéric Jean Edmond. --INVALID-LINK--

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276-89. --INVALID-LINK--

-

Wang, L., et al. (2024). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry. --INVALID-LINK--

-

Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. --INVALID-LINK--

-

Li, Y., et al. (2024). Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants. ACS Chemical Neuroscience. --INVALID-LINK--

-